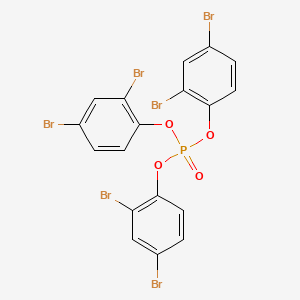

tris(2,4-dibromophenyl) phosphate

描述

It is primarily utilized as an additive flame retardant in various plastics and polymers. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable component in fire safety applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tris(2,4-dibromophenyl) phosphate typically involves the reaction of 2,4-dibromophenol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3C6H3Br2OH+POCl3→(C6H3Br2O)3PO+3HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through various techniques such as distillation and recrystallization to obtain the final compound in its desired form.

化学反应分析

Types of Reactions

tris(2,4-dibromophenyl) phosphate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the phenol rings can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation reactions can produce quinones or other oxidized phenolic compounds.

科学研究应用

Overview

Tris(2,4-dibromophenyl) phosphate (TDBP) is a chemical compound primarily recognized for its applications as a flame retardant in various industries. Its unique structure, characterized by the presence of bromine and phosphorus, enhances its thermal stability and effectiveness in reducing flammability in materials.

Flame Retardant Properties

TDBP is predominantly utilized in the formulation of flame-retardant plastics and polymers. The compound acts by releasing bromine radicals when exposed to heat, which interferes with the combustion process. This mechanism contributes to the formation of a protective char layer on the surface of materials, further enhancing their fire resistance.

Key Applications:

- Plastics and Polymers : TDBP is incorporated into various plastic products to improve fire safety.

- Textiles : It is used in the treatment of fabrics to reduce their flammability.

- Construction Materials : TDBP is added to building materials to meet stringent fire safety regulations.

Environmental Impact and Safety Concerns

While TDBP serves critical functions in fire safety, its environmental impact has raised concerns. Studies indicate that compounds containing bromine can bioaccumulate and exhibit toxicity to aquatic life. Regulatory bodies are increasingly scrutinizing such chemicals due to potential endocrine-disrupting effects.

Research and Development

Recent research has explored the biological implications of TDBP. Investigations into its role as an endocrine disruptor have highlighted potential health risks associated with prolonged exposure. Studies have suggested that TDBP may interfere with hormone signaling pathways, prompting further research into safer alternatives.

Case Studies

- Flame Retardant Efficacy : A study evaluated the effectiveness of TDBP in various polymer matrices, demonstrating significant reductions in flammability compared to untreated materials. The results indicated that TDBP not only improved fire resistance but also maintained mechanical properties of the polymers.

- Environmental Toxicology : Research conducted on the environmental fate of TDBP revealed its persistence in aquatic systems and potential for bioaccumulation. Toxicological assessments indicated harmful effects on aquatic organisms, leading to calls for more stringent regulations regarding its use.

Comparative Data Table

| Application Area | Benefits | Concerns |

|---|---|---|

| Plastics | Enhanced fire resistance | Potential toxicity to aquatic life |

| Textiles | Improved flammability standards | Endocrine disruption potential |

| Construction Materials | Compliance with safety regulations | Bioaccumulation risks |

作用机制

The mechanism by which tris(2,4-dibromophenyl) phosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound also forms a protective char layer on the material’s surface, further reducing flammability.

相似化合物的比较

Similar Compounds

Phenol, 2,4,6-tribromo-, phosphate (31): Another brominated organophosphate used as a flame retardant.

Phenol, 2,4-dichloro-, phosphate (31): A chlorinated analog with similar flame-retardant properties.

Phenol, 2,4-dibromo-, phosphate (21): A compound with a different stoichiometry but similar applications.

Uniqueness

tris(2,4-dibromophenyl) phosphate is unique due to its specific bromination pattern, which provides optimal flame-retardant properties. Its effectiveness in reducing flammability, combined with its stability and compatibility with various materials, makes it a preferred choice in many applications.

生物活性

Tris(2,4-dibromophenyl) phosphate (TDBP) is a flame retardant compound that has garnered attention due to its biological activity and potential health effects. This article reviews the biological activity of TDBP, focusing on its toxicological profiles, metabolic pathways, and environmental implications based on diverse research findings.

- Chemical Formula : C18H15Br6O4P

- Molecular Weight : 585.73 g/mol

- CAS Number : 49690-63-3

TDBP is characterized by its three dibromophenyl groups attached to a phosphate backbone, contributing to its flame-retardant properties.

Acute Toxicity

Studies indicate that TDBP exhibits low acute toxicity in animal models. For instance, oral administration in rats showed no significant acute effects at lower doses; however, higher doses resulted in renal damage and increased serum creatinine levels . The kidney has been identified as the primary target organ for TDBP toxicity.

Chronic Toxicity and Carcinogenicity

Chronic exposure studies have raised concerns regarding TDBP's carcinogenic potential. Animal studies have demonstrated that TDBP can induce benign and malignant tumors in the kidneys of both rats and mice after prolonged exposure . The compound is classified as a Category 2 carcinogen due to these findings.

TDBP undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind covalently to proteins and DNA. This metabolic pathway is crucial for understanding its genotoxic effects:

- Metabolites : The primary metabolites include bis(2,4-dibromophenyl) phosphate and other reactive species that can cause DNA strand breaks and mutations in various cell types .

- Genotoxicity : In vitro studies demonstrate that TDBP is mutagenic in bacterial assays (e.g., Salmonella typhimurium) and induces sister chromatid exchanges in mammalian cells .

Environmental Impact

TDBP's environmental persistence raises concerns about ecological toxicity. It is not readily biodegradable and has been detected in various environmental matrices, including air and water samples. Studies suggest potential bioaccumulation in aquatic organisms, leading to concerns about the long-term ecological effects of TDBP exposure .

Case Studies

Summary Table of Biological Activities

属性

IUPAC Name |

tris(2,4-dibromophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEDYCTUPMFWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Br6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950561 | |

| Record name | Tris(2,4-dibromophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-11-6 | |

| Record name | Phenol, 2,4-dibromo-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,4-dibromophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。